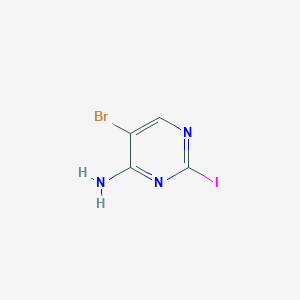

5-Bromo-2-iodopyrimidin-4-amine

Description

Significance of Pyrimidine (B1678525) Scaffolds in Synthetic and Medicinal Chemistry

The pyrimidine scaffold is a privileged structure in medicinal chemistry, largely due to its presence in the naturally occurring nucleobases cytosine, thymine, and uracil, which are fundamental components of DNA and RNA. researchgate.net This biological prevalence has spurred the development of a vast number of synthetic pyrimidine derivatives with a broad spectrum of therapeutic applications. researchgate.netbohrium.commdpi.com Pyrimidine-based compounds are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and analgesic properties. mdpi.comnih.gov

The versatility of the pyrimidine ring, with its multiple sites for substitution, allows for the fine-tuning of a molecule's physicochemical properties and biological activity. researchgate.net The electron-deficient nature of the pyrimidine ring also makes it a reactive substrate for various chemical transformations, further enhancing its utility in drug discovery and development. acs.orgmdpi.com

Overview of Dihalogenated Pyrimidine Derivatives as Advanced Chemical Building Blocks

Dihalogenated pyrimidine derivatives serve as highly versatile intermediates in organic synthesis, offering multiple reaction sites for the sequential and regioselective introduction of various functional groups. mdpi.comnih.gov The differential reactivity of the halogen atoms, often influenced by their position on the pyrimidine ring, allows for controlled, stepwise modifications. nih.gov This feature is particularly valuable in the construction of complex molecular architectures with well-defined substitution patterns.

These dihalogenated building blocks are frequently employed in a variety of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. acs.orgnih.gov Their utility extends to the synthesis of a diverse range of compounds, from pharmaceuticals to materials with specific electronic or optical properties.

Structural Characteristics and Chemical Importance of 5-Bromo-2-iodopyrimidin-4-amine

This compound is a dihalogenated pyrimidine derivative featuring a bromine atom at the C5 position and an iodine atom at the C2 position, with an amino group at the C4 position. The presence of two different halogen atoms with distinct reactivities makes this compound a particularly useful and novel intermediate for selective palladium-catalyzed cross-coupling reactions. rsc.org The carbon-iodine bond is generally more reactive towards oxidative addition in palladium-catalyzed reactions than the carbon-bromine bond, allowing for sequential and site-selective functionalization.

The amino group at the C4 position can influence the electronic properties of the pyrimidine ring and can also serve as a site for further modification or as a key pharmacophoric feature in biologically active molecules. The unique arrangement of these functional groups provides a powerful platform for the efficient convergent synthesis of a wide array of substituted pyrimidines. rsc.org

Historical Development of Synthetic Strategies for Pyrimidine Functionalization

The synthesis of functionalized pyrimidines has a long history, with classical methods often relying on the condensation of 1,3-dicarbonyl compounds with amidines, ureas, or guanidines. ijsat.org While effective, these methods can sometimes lack the flexibility required for the synthesis of highly substituted or complex pyrimidine derivatives.

The advent of modern transition metal-catalyzed cross-coupling reactions has revolutionized the functionalization of pyrimidine rings. acs.orgresearchgate.net These methods, including the Suzuki, Sonogashira, Buchwald-Hartwig, and Stille couplings, have provided chemists with powerful tools for the direct introduction of aryl, alkyl, alkynyl, and amino groups onto the pyrimidine scaffold with high efficiency and selectivity. acs.orgrsc.orgresearchgate.netorganic-chemistry.org More recent advancements have focused on developing metal-free reaction conditions and direct C-H functionalization techniques, further expanding the synthetic chemist's toolbox for pyrimidine modification. ijsat.orgsemanticscholar.orgresearchgate.net

Chemical Properties and Reactivity of this compound

The distinct chemical properties of this compound are primarily dictated by the presence of the bromo, iodo, and amino functional groups attached to the pyrimidine core. The differing electronegativity and bond strengths of the carbon-halogen bonds, as well as the electron-donating nature of the amino group, govern the compound's reactivity in various chemical transformations.

Regioselective Cross-Coupling Reactions

The differential reactivity of the C-I and C-Br bonds in this compound is a key feature that enables regioselective cross-coupling reactions. The C-I bond is significantly more susceptible to oxidative addition by palladium catalysts compared to the C-Br bond. This allows for selective functionalization at the C2 position while leaving the C5-bromo substituent intact for subsequent transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In the case of dihalogenated pyrimidines, the reaction typically proceeds with high regioselectivity, favoring reaction at the more reactive halogenated site. acs.orgnih.gov For this compound, Suzuki coupling with arylboronic acids can be selectively performed at the 2-position. rsc.org

Table 1: Regioselective Suzuki-Miyaura Coupling of 5-Bromo-2-iodopyrimidine (B48921)

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Product |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 5-Bromo-2-phenylpyrimidin-4-amine |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/Water | 5-Bromo-2-(4-methoxyphenyl)pyrimidin-4-amine |

This table is illustrative and based on general principles of Suzuki coupling on dihalogenated pyrimidines.

Sonogashira Coupling

The Sonogashira coupling allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. Similar to the Suzuki coupling, the reaction with this compound can be controlled to occur selectively at the C2-iodo position. rsc.orgresearchgate.net

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction can be applied to halogenated pyrimidines to introduce a variety of amine functionalities. researchgate.net The higher reactivity of the C-I bond in this compound would be expected to direct the initial amination to the C2 position.

Stille Coupling

The Stille coupling involves the reaction of an organostannane with an organic halide. organic-chemistry.orgwikipedia.org This reaction is known for its tolerance of a wide range of functional groups. libretexts.orgresearchgate.net For this compound, Stille coupling would be anticipated to proceed with high selectivity at the C2-iodo position.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions. mdpi.comnih.gov The presence of electron-withdrawing halogen atoms further activates the ring towards nucleophilic attack. In dihalogenated pyrimidines, the position of substitution is influenced by the electronic environment of the carbon atoms. Generally, the C4 and C6 positions are more activated towards nucleophilic attack than the C2 position. stackexchange.comstackexchange.com However, the specific substitution pattern and reaction conditions can influence the regioselectivity.

Metal-Halogen Exchange

Metal-halogen exchange is a fundamental reaction in organometallic chemistry used to generate organometallic reagents. wikipedia.orgias.ac.in This reaction is particularly efficient for aryl iodides and bromides. Treating this compound with an organolithium reagent at low temperatures would likely result in a selective lithium-iodine exchange at the C2 position, generating a lithiated pyrimidine species. This intermediate can then be trapped with various electrophiles to introduce a wide range of substituents at the C2 position.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from readily available pyrimidine precursors. A common strategy involves the sequential introduction of the halogen atoms and the amino group.

Starting Materials and Precursors

A plausible starting material for the synthesis of this compound is 2-aminopyrimidine (B69317) or a related derivative. The synthesis of a similar compound, 5-bromo-2-iodopyridine, often starts from 2-amino-5-bromopyridine. ijssst.infochemicalbook.com By analogy, a potential precursor for the target molecule could be 2-amino-5-bromopyrimidine (B17363).

Key Synthetic Transformations

The synthesis would likely involve the following key transformations:

Bromination: The introduction of the bromine atom at the C5 position of the pyrimidine ring. This can often be achieved using a suitable brominating agent.

Iodination: The introduction of the iodine atom at the C2 position. A common method for the iodination of a 2-aminopyridine (B139424) derivative involves a Sandmeyer-type reaction, where the amino group is converted to a diazonium salt and subsequently displaced by iodide. ijssst.info

Purification and Characterization

After the synthesis, the crude product would require purification, typically through recrystallization or column chromatography. The structure and purity of the final compound would then be confirmed using various analytical techniques.

Table 2: Analytical Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₄H₂BrIN₂ | bldpharm.com |

| Molecular Weight | 284.88 g/mol | sigmaaldrich.com |

| Melting Point | 99-103 °C | sigmaaldrich.com |

Applications in Organic Synthesis

The unique structural features of this compound make it a valuable building block for the synthesis of a wide range of complex organic molecules with potential applications in medicinal chemistry and materials science.

Synthesis of Polysubstituted Pyrimidine Scaffolds

The ability to perform sequential and regioselective cross-coupling reactions on this compound provides a powerful strategy for the construction of highly substituted pyrimidine derivatives. By first reacting at the more labile C2-iodo position, followed by a second coupling reaction at the C5-bromo position, a diverse library of 2,5-disubstituted pyrimidin-4-amines can be generated.

Role in the Synthesis of Biologically Active Molecules

Given the prevalence of the pyrimidine scaffold in a vast number of biologically active compounds, this compound represents a key intermediate for the synthesis of novel therapeutic agents. researchgate.netbohrium.combenthamscience.com The ability to introduce a variety of substituents at the C2 and C5 positions allows for the exploration of structure-activity relationships and the optimization of lead compounds in drug discovery programs.

Use in the Development of Functional Materials

The pyrimidine ring is also a component of various functional materials, including organic light-emitting diodes (OLEDs) and fluorescent probes. The ability to introduce different aromatic and heteroaromatic groups onto the pyrimidine core via cross-coupling reactions with this compound can be used to tune the photophysical and electronic properties of the resulting molecules, leading to the development of new materials with tailored functionalities.

This compound stands out as a highly versatile and valuable building block in modern organic synthesis. Its distinct structural and electronic properties, particularly the differential reactivity of the two halogen atoms, enable a wide range of regioselective transformations. This allows for the efficient and controlled synthesis of complex, polysubstituted pyrimidine scaffolds. The significance of the pyrimidine core in medicinal chemistry and materials science underscores the importance of this compound as a key intermediate for the development of novel drugs and functional materials. The continued exploration of the reactivity of this compound and its application in innovative synthetic strategies will undoubtedly lead to further advancements in these fields.

Properties

Molecular Formula |

C4H3BrIN3 |

|---|---|

Molecular Weight |

299.90 g/mol |

IUPAC Name |

5-bromo-2-iodopyrimidin-4-amine |

InChI |

InChI=1S/C4H3BrIN3/c5-2-1-8-4(6)9-3(2)7/h1H,(H2,7,8,9) |

InChI Key |

KLVQFICQQIEBEC-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=NC(=N1)I)N)Br |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 5 Bromo 2 Iodopyrimidin 4 Amine

Electrophilic Substitution Reactions on the Pyrimidine (B1678525) Ring and Associated Regioselectivity

Electrophilic aromatic substitution on pyrimidine rings is generally less favorable than on benzene (B151609) due to the electron-withdrawing nature of the two nitrogen atoms, which deactivates the ring towards electrophilic attack. However, the presence of activating groups, such as the 4-amino group in 5-Bromo-2-iodopyrimidin-4-amine, can facilitate such reactions. The amino group, being an electron-donating group, increases the electron density of the pyrimidine ring, thereby making it more susceptible to electrophilic attack.

The regioselectivity of electrophilic substitution on substituted pyrimidines is directed by the combined electronic effects of all substituents. studysmarter.co.ukyoutube.com In the case of this compound, the directing influence of the amino group is paramount. Electron-donating groups are typically ortho-para directors. youtube.com Therefore, electrophilic attack would be expected to occur at the positions ortho or para to the amino group. Given the positions of the bromine and iodine atoms, the only available position for substitution is C-6.

For instance, in the halogenation of pyrazolo[1,5-a]pyrimidines, an electrophilic substitution mechanism is suggested to be involved. nih.gov While a different heterocyclic system, this highlights the possibility of electrophilic halogenation on pyrimidine rings under suitable conditions. The reaction of 2-amino-4(3H)-pyrimidinone derivatives with bromine in acetic acid results in substitution at the 5-position, demonstrating the directing effect of the amino and keto groups. nih.gov In the case of this compound, any further electrophilic substitution would likely be directed to the C-6 position, influenced by the activating effect of the 4-amino group.

Nucleophilic Aromatic Substitution (SNAr) at Halogenated Positions

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for halo-substituted pyrimidines. wikipedia.orgmasterorganicchemistry.com The electron-deficient nature of the pyrimidine ring makes it inherently susceptible to nucleophilic attack, a characteristic that is further enhanced by the presence of electron-withdrawing halogen substituents. libretexts.org The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer intermediate. libretexts.org

Selective Displacement of Halogen Atoms: Iodine vs. Bromine Reactivity

In dihalogenated pyrimidines like this compound, the relative reactivity of the halogen atoms towards nucleophilic displacement is a key consideration. Generally, the ease of displacement of halogens in SNAr reactions follows the order I > Br > Cl > F, which is the reverse of their electronegativity. youtube.comyoutube.com This trend is attributed to the C-X bond strength (C-I being the weakest) and the ability of the leaving group to stabilize a negative charge.

Therefore, in reactions involving this compound, the iodine atom at the C-2 position is expected to be more readily displaced by nucleophiles than the bromine atom at the C-5 position. This selective reactivity allows for sequential functionalization of the pyrimidine ring. For example, studies on similar dihalopyridines have shown that the iodine atom is more reactive in Ullmann and Buchwald-Hartwig amination reactions compared to bromine.

This selective displacement is a valuable tool in synthetic chemistry, enabling the introduction of different substituents at specific positions on the pyrimidine core.

Influence of the 4-Amino Group on Nucleophilic Aromatic Substitution Pathways

The 4-amino group plays a significant role in modulating the reactivity of the pyrimidine ring towards nucleophilic attack. As an electron-donating group, the amino group increases the electron density of the ring, which can deactivate it towards nucleophilic substitution. nih.gov This deactivating effect can slow down or even inhibit further SNAr processes. nih.gov

However, the position of the amino group relative to the halogen atoms is crucial. In this compound, the amino group is ortho to the bromine atom and meta to the iodine atom. Its electron-donating resonance effect would have a more pronounced deactivating effect on the C-5 position (ortho) compared to the C-2 position (meta). This electronic influence further favors the selective displacement of the iodine atom at C-2.

Transition Metal-Catalyzed Cross-Coupling Reactions of this compound

Transition metal-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applied to functionalize heterocyclic compounds. researchgate.netnih.gov this compound, with its two distinct halogen atoms, is an excellent substrate for selective cross-coupling reactions.

Palladium-Catalyzed Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling reaction, which couples an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base, is a versatile and widely used method for C-C bond formation. mdpi.comlibretexts.orgnih.gov This reaction is particularly effective for the arylation of heteroaromatic compounds.

The general mechanism of the Suzuki-Miyaura coupling involves three main steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

Reactivity with Arylboronic Acids and Related Organoboron Reagents

In the context of this compound, the differential reactivity of the C-I and C-Br bonds is again a key factor. The oxidative addition step of the Suzuki-Miyaura coupling is typically faster for aryl iodides than for aryl bromides. libretexts.org This allows for the selective coupling of arylboronic acids at the C-2 position of this compound, leaving the C-5 bromine atom intact for subsequent transformations.

A variety of arylboronic acids and related organoboron reagents can be used in Suzuki-Miyaura coupling reactions, tolerating a wide range of functional groups. mdpi.com This enables the synthesis of a diverse array of 2-aryl-5-bromopyrimidin-4-amine derivatives. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, can be optimized to achieve high yields and selectivity. mdpi.com For instance, the use of bulky phosphine (B1218219) ligands on the palladium catalyst can enhance reactivity and selectivity in such cross-coupling reactions. snnu.edu.cnresearchgate.net

The ability to perform selective, sequential cross-coupling reactions at the C-2 and C-5 positions makes this compound a valuable building block in medicinal chemistry and materials science for the construction of complex, highly functionalized pyrimidine-based structures.

Below is an interactive table summarizing the reactivity of the compound:

| Reaction Type | Position of Attack | More Reactive Halogen | Influence of 4-Amino Group |

| Electrophilic Substitution | C-6 | N/A | Activating, ortho-para directing |

| Nucleophilic Aromatic Substitution (SNAr) | C-2 | Iodine | Deactivating, more so at C-5 |

| Suzuki-Miyaura Coupling | C-2 | Iodine | Minimal direct influence on selectivity |

Chemoselective Coupling at Bromine vs. Iodine Sites

The presence of two different halogen atoms on the pyrimidine ring, bromine at the C5 position and iodine at the C2 position, allows for selective functionalization through palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-I and C-Br bonds is the basis for this chemoselectivity. In palladium-catalyzed reactions, the oxidative addition step, which is typically the rate-determining step, occurs more readily for the C-I bond than for the C-Br bond. This is due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond.

This inherent difference in reactivity enables the selective coupling at the C2-iodo position while leaving the C5-bromo position intact. This has been demonstrated in the use of 5-bromo-2-iodopyrimidine (B48921) as an intermediate for the efficient and selective synthesis of various substituted pyrimidine compounds. rsc.org For instance, coupling reactions with a wide range of arylboronic acids and alkynylzincs can be directed to the iodo-substituted position under specific palladium-catalyzed conditions. rsc.org

The general order of reactivity for halides in such cross-coupling reactions is I > Br > Cl. wikipedia.orglibretexts.org This principle allows for a stepwise functionalization of the dihalogenated pyrimidine core, where the more reactive iodine is substituted first, followed by a subsequent reaction at the less reactive bromine site under potentially more stringent conditions. This stepwise approach is a powerful strategy for the convergent synthesis of highly substituted pyrimidines.

Palladium-Catalyzed Sonogashira Coupling with Terminal Alkynes

The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for the formation of carbon-carbon bonds. libretexts.orgwikipedia.orgorganic-chemistry.org This reaction is highly applicable to substrates like this compound for the introduction of alkynyl moieties.

Given the higher reactivity of the C-I bond, the Sonogashira coupling is expected to occur selectively at the C2 position of this compound. The reaction typically employs a palladium(0) catalyst, often in the presence of a copper(I) co-catalyst and an amine base. libretexts.orgwikipedia.org The amine base is crucial as it neutralizes the hydrogen halide produced during the reaction. wikipedia.org

While direct studies on this compound are not extensively reported, research on analogous compounds such as 2-amino-3-bromopyridines demonstrates the feasibility of this reaction. scirp.org In these cases, various terminal alkynes have been successfully coupled to the bromopyridine core in good yields. scirp.org For di-substituted aryl halides, such as 2-bromo-4-iodo-quinoline, Sonogashira coupling demonstrates that the acetylene (B1199291) preferentially adds to the more reactive iodide site. libretexts.org This supports the expectation of selective alkynylation at the C2 position of this compound.

The general mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: one for palladium and one for copper. The palladium cycle includes oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with a copper(I) acetylide and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.org Copper-free Sonogashira protocols have also been developed. libretexts.org

| Reactant 1 | Reactant 2 | Catalyst System | Product | Key Observation |

| This compound | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Amine base | 5-Bromo-2-alkynylpyrimidin-4-amine | Selective reaction at the more reactive C-I bond is expected. |

| 2-Amino-3-bromopyridine | Terminal Alkyne | Pd(CF3COO)2, PPh3, CuI, Et3N | 2-Amino-3-alkynylpyridine | Demonstrates the applicability of Sonogashira coupling to similar heterocyclic systems. scirp.org |

| 2-Bromo-4-iodo-quinoline | Terminal Alkyne | Pd catalyst | 2-Bromo-4-alkynyl-quinoline | Shows preferential reactivity of the C-I bond over the C-Br bond. libretexts.org |

Stille Coupling and Other Metal-Catalyzed C-C/C-N/C-S Cross-Couplings

The Stille coupling is another versatile palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds by reacting an organotin compound with an organic halide. wikipedia.orglibretexts.org This reaction is known for its tolerance of a wide variety of functional groups, making it suitable for complex molecule synthesis. psu.eduuwindsor.ca

In the context of this compound, the Stille reaction would also be expected to exhibit chemoselectivity, with the initial coupling occurring at the C2-iodo position. The general mechanism involves oxidative addition of the organic halide to a Pd(0) catalyst, followed by transmetalation with the organotin reagent and reductive elimination to give the coupled product. wikipedia.orguwindsor.ca The reactivity order of the halides (I > Br) is a key factor in directing this selectivity. wikipedia.org

Other metal-catalyzed cross-coupling reactions can also be employed for the functionalization of this compound. For instance, Suzuki coupling, which utilizes organoboron reagents, is another powerful C-C bond-forming reaction that would be expected to show similar chemoselectivity for the C-I bond. Furthermore, C-N and C-S bond formation can be achieved through related palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination for C-N bonds and similar methodologies for C-S bond formation using thiols. wikipedia.org

| Coupling Reaction | Organometallic Reagent | Electrophilic Partner | Catalyst | Product Type |

| Stille Coupling | Organotin (R-Sn(Alkyl)3) | Aryl/Vinyl Halide | Pd(0) | R-Aryl/Vinyl |

| Suzuki Coupling | Organoboron (R-B(OR)2) | Aryl/Vinyl Halide | Pd(0) | R-Aryl/Vinyl |

| Buchwald-Hartwig | Amine (R-NH2) | Aryl/Vinyl Halide | Pd(0) | R-NH-Aryl/Vinyl |

| C-S Coupling | Thiol (R-SH) | Aryl/Vinyl Halide | Pd(0) | R-S-Aryl/Vinyl |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orgnih.govlibretexts.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance. wikipedia.org

For this compound, the Buchwald-Hartwig amination offers a route to introduce a second amino group at either the C2 or C5 position, depending on the reaction conditions and the desired outcome. Similar to other palladium-catalyzed reactions, the greater reactivity of the C-I bond would likely lead to preferential amination at the C2 position.

The reaction typically involves a palladium catalyst, a phosphine ligand, and a base. wikipedia.orglibretexts.org The choice of ligand is critical and several generations of phosphine ligands have been developed to improve the efficiency and scope of the reaction. wikipedia.org Bidentate phosphine ligands like BINAP and DPPF have been shown to be effective for the coupling of aryl iodides. wikipedia.org

The general mechanism proceeds through oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by the base, and finally reductive elimination to form the C-N bond and regenerate the catalyst. wikipedia.org

Derivatization and Functionalization of the 4-Amino Group

The 4-amino group of this compound is a key site for further molecular elaboration. Its nucleophilic character allows for a variety of derivatization reactions, including acylation, amidation, alkylation, and arylation.

Acylation and Amidation Reactions

The primary amino group at the C4 position can readily undergo acylation and amidation reactions with acylating agents such as acid chlorides and anhydrides. These reactions introduce an acyl or amide functionality, which can modify the electronic properties of the pyrimidine ring and provide a handle for further synthetic transformations.

For example, the acylation of the related compound 5-bromo-2-methylpyridin-3-amine (B1289001) with acetic anhydride (B1165640) has been reported. This reaction proceeds smoothly to yield the corresponding acetamide (B32628) derivative. This acylated product can then be used in subsequent cross-coupling reactions, such as the Suzuki coupling.

Alkylation and Arylation of the Nitrogen Center

The nitrogen atom of the 4-amino group can also be alkylated or arylated. Direct alkylation can sometimes be challenging due to the potential for multiple alkylations and side reactions. However, under controlled conditions with appropriate alkylating agents and bases, mono- and di-alkylation can be achieved.

Arylation of the 4-amino group can be accomplished through reactions like the Buchwald-Hartwig amination, where the aminopyrimidine itself acts as the nucleophile in a coupling reaction with an aryl halide. This allows for the synthesis of N-aryl-pyrimidin-4-amines. The design of such reactions often requires careful selection of the catalyst and ligand system to achieve the desired coupling.

Cyclization Reactions Involving the Amino Functionality (e.g., for pyrrolopyridine scaffolds)

The presence of an amino group at the C4 position of this compound offers a reactive site for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems such as pyrrolopyrimidines. These scaffolds are of significant interest in medicinal chemistry. While direct examples of cyclization with this compound are not extensively documented, the reactivity of analogous aminopyrimidines and aminopyridines provides a strong basis for predicting its behavior.

The general strategy for forming a pyrrolo[2,3-d]pyrimidine scaffold involves the reaction of a 4-aminopyrimidine (B60600) with a molecule containing a two-carbon unit that can react with both the amino group and the C5 position of the pyrimidine ring. In the case of this compound, the bromo substituent at the C5 position is a key feature. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira or Heck reaction, can be employed to introduce a side chain at the C5 position, which can then undergo a subsequent intramolecular cyclization with the adjacent amino group.

For instance, a plausible synthetic route could involve the Sonogashira coupling of this compound with a terminal alkyne. The resulting 5-alkynyl-2-iodopyrimidin-4-amine could then undergo an intramolecular cyclization, such as a base- or metal-catalyzed hydroamination, to form the pyrrole (B145914) ring fused to the pyrimidine core.

Another approach involves the initial reaction of the amino group. For example, condensation of the 4-amino group with a carbonyl compound, such as an α-haloketone, would form an intermediate that could subsequently undergo an intramolecular nucleophilic aromatic substitution or a transition-metal-catalyzed cyclization to form the pyrrolopyrimidine ring system. The reactivity of the iodo group at the C2 position also offers possibilities for sequential coupling and cyclization strategies.

The synthesis of pyrrolo[2,3-d]pyrimidine derivatives through carbonyl-amine condensation has been demonstrated for other pyrimidine systems. mdpi.com Similarly, the cyclization of substituted 2-aminopyridine (B139424) derivatives highlights the general applicability of this approach to related heterocyclic systems. nih.gov Intramolecular SN2 reactions, where a nucleophilic group within a molecule displaces a leaving group to form a ring, provide a mechanistic framework for these transformations. youtube.com

Table 1: Potential Cyclization Strategies for Pyrrolopyrimidine Synthesis

| Starting Material Analogue | Reagents and Conditions | Product Scaffold |

| Substituted 4-aminopyrimidine | 1. Terminal alkyne, Pd catalyst (Sonogashira coupling) 2. Base or metal catalyst (Hydroamination) | Pyrrolo[2,3-d]pyrimidine |

| Substituted 4-aminopyrimidine | α-haloketone, base | Pyrrolo[2,3-d]pyrimidine |

| 4-chloropyrrolopyrimidine | Hydrazine hydrate | 4-hydrazino-pyrrolopyrimidine (intermediate for further cyclization) nih.gov |

| 2-aminopyridine derivative | Ethyl 2-pyridylamino-methylenemalonates | Substituted pyrido[1,2-a]pyrimidine |

Oxidation and Reduction Chemistry of Pyrimidine Halides and Amines

The oxidation and reduction chemistry of this compound is complex due to the presence of multiple reactive functional groups: a pyrimidine ring, two different halogen atoms (bromo and iodo), and an amino group. The outcome of a redox reaction will depend on the nature of the reagent and the reaction conditions.

Reduction:

The pyrimidine ring itself is relatively electron-deficient and can be reduced under certain conditions. Catalytic hydrogenation is a common method for the reduction of pyrimidines, often leading to the formation of dihydropyrimidines or tetrahydropyrimidines. However, in the case of this compound, the halogen substituents are more susceptible to reduction.

Reductive dehalogenation is a common reaction for aryl halides. The carbon-iodine bond is weaker than the carbon-bromine bond, suggesting that selective reduction of the iodo group at the C2 position is feasible under mild reducing conditions, such as with certain zinc or palladium-based catalysts. oregonstate.edu More vigorous reducing conditions would likely lead to the removal of both the iodo and bromo groups. The reduction of chloropyrimidines has been shown to proceed via dehalogenation, supporting this predicted reactivity. oregonstate.edu

The amino group is generally stable under these reducing conditions. Reductive alkylation of the amino group is possible in the presence of an aldehyde or ketone and a reducing agent, but this is a separate transformation from the reduction of the ring or the halogens. researchgate.net

Oxidation:

The oxidation of this compound can occur at several sites. The pyrimidine ring nitrogens can be oxidized to form N-oxides. This is a common reaction for nitrogen-containing heterocycles, typically using peracids such as m-CPBA. Mono-N-oxidation is a known reaction for pyrimidines. oregonstate.edu

The amino group can also be oxidized. Depending on the oxidizing agent, it could be converted to a nitroso, nitro, or other oxidized nitrogen functionality. However, the presence of the electron-withdrawing pyrimidine ring and halogen atoms may decrease the nucleophilicity of the amino group and make it less susceptible to oxidation compared to anilines.

Table 2: Predicted Redox Reactivity of this compound

| Reaction Type | Reagent/Conditions | Predicted Major Product(s) |

| Mild Reduction | Zn/acid or mild catalytic hydrogenation | 5-Bromo-pyrimidin-4-amine |

| Strong Reduction | Catalytic hydrogenation (e.g., H₂, Pd/C) | Pyrimidin-4-amine |

| N-Oxidation | Peracid (e.g., m-CPBA) | This compound N-oxide |

| Amino Group Oxidation | Strong oxidizing agents | Complex mixture, potential for nitroso or nitro derivatives |

Advanced Applications in Organic and Bio Organic Synthesis

5-Bromo-2-iodopyrimidin-4-amine as a Versatile Synthon for Complex Heterocycles

The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the cornerstone of this compound's utility. The C-I bond is significantly more reactive, particularly in metal-catalyzed cross-coupling reactions, allowing for selective, stepwise functionalization. This chemo-selectivity enables chemists to introduce different substituents at the C-2 and C-5 positions in a controlled manner, making it an ideal synthon for constructing complex heterocyclic systems.

This compound serves as a novel and useful intermediate for the efficient synthesis of a wide array of substituted pyrimidine (B1678525) compounds through selective palladium-catalyzed cross-coupling reactions. rsc.org The greater lability of the C-I bond allows for initial coupling at the C-2 position, leaving the C-Br bond intact for subsequent transformations. This stepwise approach is fundamental for creating pyrimidines with precisely defined substitution patterns. For instance, reactions with various arylboronic acids or alkynylzincs can be directed to the C-2 position first. rsc.org This strategy is part of a broader methodology in which halogenated pyrimidines, such as 5-bromo-2,4-dichloropyrimidine, undergo sequential nucleophilic aromatic substitution (SNAr) and Suzuki-Miyaura coupling reactions to build complex, multi-substituted pyrimidine-based drug candidates. nih.gov

Table 1: Selective Cross-Coupling Reactions for Substituted Pyrimidines

| Reaction Type | Reactant | Position of Initial Reaction | Catalyst System (Example) | Resulting Structure |

| Suzuki-Miyaura Coupling | Arylboronic Acid | C-2 (Iodine site) | Pd(dppf)Cl₂ / KOAc | 2-Aryl-5-bromopyrimidin-4-amine |

| Sonogashira Coupling | Alkynylzinc | C-2 (Iodine site) | Palladium Catalyst | 2-Alkynyl-5-bromopyrimidin-4-amine |

| Nucleophilic Substitution | Various Amines | C-2 (Iodine site) | p-TsOH·H₂O | 2-Amino-5-bromopyrimidine (B17363) Derivatives |

The pyrimidine core is a privileged substructure in medicinal chemistry, and creating fused or polyheterocyclic systems from it can expand the accessible chemical space for drug discovery. nih.gov The functional handles on this compound allow it to be a starting point for annulation reactions, where new rings are built onto the pyrimidine scaffold.

Advanced strategies, such as privileged substructure-based diversity-oriented synthesis (pDOS), utilize versatile pyrimidine intermediates to generate novel polyheterocycles with significant three-dimensional complexity. nih.gov These methods often involve tandem cyclizations or skeletal transformations to create unique fused systems like pyrimidodiazepines or other medium-sized azacycles. nih.gov While specific examples starting directly from this compound are part of proprietary developmental pipelines, the general synthetic routes for creating fused pyrimidines often involve the reaction of substituted pyrimidines with bifunctional reagents. researchgate.netjchr.org For example, thioxopyrimidine derivatives can be cyclized with reagents like ethyl chloroacetate (B1199739) or thiourea (B124793) to yield furo[2,3-d]pyrimidines and pyrimido[4,5-d]pyrimidines, respectively. researchgate.net

Table 2: Examples of Fused Heterocyclic Systems Derived from Pyrimidine Scaffolds

| Fused Ring System | General Precursor | Synthetic Strategy | Reference |

| Furo[2,3-d]pyrimidine | Thioxopyrimidine-6(1H)-one | Reaction with ethyl chloroacetate | researchgate.net |

| Tetrazolo[1,5-a]pyrimidine | Thioxopyrimidine-6(1H)-one | Reaction with sodium nitrite | researchgate.net |

| Pyrrolo[2,3-d]pyrimidine | Thioxopyrimidine-6(1H)-one | Reaction with benzylamine | researchgate.net |

| Pyrimido[4,5-d]pyrimidine | Substituted aminopyrimidine | Reaction with bifunctional reagents | researchgate.net |

Development of Molecules for Chemical Biology Research

Halogenated pyrimidines are instrumental in the field of chemical biology, where they are used to create specialized tools for probing complex biological systems. Their unique photochemical and bio-orthogonal properties make them ideal scaffolds for designing molecular probes and labels.

Halogenated pyrimidines are valuable for photoaffinity labeling due to the photolability of the carbon-halogen bond. nih.gov Upon irradiation with UV light, the C-I bond in an iodo-pyrimidine can undergo homolytic cleavage, generating a highly reactive radical species. nih.gov This radical can then form a covalent bond with nearby amino acid residues within the binding site of a target protein. This process allows researchers to permanently "label" and subsequently identify binding partners or map the active site of an enzyme. nih.gov

In the context of bio-conjugation, halogenated pyrimidines like bromodeoxyuridine (BrdUrd) and iododeoxyuridine (IdUrd) can be incorporated into cellular DNA in place of thymidine. nih.govnih.gov This incorporation makes the DNA more susceptible to damage from radiation, a strategy used in radiosensitization cancer therapy. nih.govnih.gov This principle of incorporating a modified pyrimidine into a biological macromolecule is a key example of bio-conjugation.

The pyrimidine scaffold is central to the synthesis of chemical probes designed to investigate dynamic cellular processes. A prominent example is the use of pyrimidine nucleoside analogues to monitor DNA replication and cell proliferation. nih.gov For instance, 5-ethynyl-2′-deoxyuridine (EdU), a pyrimidine analogue, can be supplied to cells and is incorporated into newly synthesized DNA. nih.gov The terminal alkyne group of the incorporated EdU serves as a bio-orthogonal handle. It can be selectively reacted with a fluorescently-labeled azide (B81097) molecule via a "click chemistry" reaction. This allows for the precise visualization of cells that are actively replicating their DNA, providing a powerful tool to assess the effects of potential drug compounds on cell proliferation in various disease models, such as Chagas disease. nih.gov

Utilization in the Synthesis of Advanced Intermediates in Organic Synthesis

Beyond its direct applications, this compound is a crucial starting material for producing other high-value chemical intermediates. Its ability to undergo selective transformations makes it an efficient building block in multi-step industrial syntheses. rsc.orginnospk.com

The compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). innospk.com Notably, it is used in the manufacturing of Macitentan, an endothelin receptor antagonist for treating pulmonary arterial hypertension. innospk.com Furthermore, 5-bromo-2-substituted pyrimidines are recognized as critical components in the synthesis of potent enzyme inhibitors, including inhibitors for P38 kinase and DNA-dependent protein kinase (DNA-PK), which are targets in oncology and inflammatory diseases. google.com The synthesis of these advanced intermediates often leverages the selective palladium-catalyzed coupling at the C-2 position, followed by further modifications. rsc.orggoogle.com

Table 3: this compound in the Synthesis of Advanced Intermediates

| Starting Material | Intermediate Class | Target Molecule/Class | Application | Reference |

| This compound | 5-Bromo-2-substituted pyrimidines | Macitentan | Endothelin Receptor Antagonist | innospk.com |

| This compound | 5-Bromo-2-substituted pyrimidines | P38 Enzyme Inhibitors | Anti-inflammatory, Oncology | google.com |

| This compound | 5-Bromo-2-substituted pyrimidines | DNA-PK Inhibitors | Oncology | google.com |

| 5-Bromo-2,4-dichloropyrimidine | Di- and tri-substituted pyrimidines | FAK Inhibitors | Oncology (TNBC) | nih.gov |

Computational and Theoretical Investigations of 5 Bromo 2 Iodopyrimidin 4 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is an ideal method for elucidating the electronic structure of 5-Bromo-2-iodopyrimidin-4-amine.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO represents the ability of a molecule to donate electrons, characterizing its nucleophilicity, while the LUMO signifies its capacity to accept electrons, indicating its electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests a more reactive molecule.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrimidine (B1678525) ring and the amino group, while the LUMO would likely be distributed over the pyrimidine ring, with significant contributions from the electron-withdrawing bromo and iodo substituents.

Table 1: Hypothetical Frontier Molecular Orbital Energies and Energy Gap for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: The values in this table are hypothetical and serve as an illustration of the data obtained from FMO analysis.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netchemrxiv.org The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

In the case of this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the amino group, indicating their nucleophilic character. Conversely, the regions around the hydrogen atoms of the amino group and, to a lesser extent, the carbon atoms attached to the halogens would exhibit positive potential, marking them as potential sites for nucleophilic interaction. The halogen atoms themselves can present a region of positive potential on their outermost surface (a "sigma-hole"), making them susceptible to halogen bonding interactions.

To quantify the reactivity predicted by FMO and MEP analysis, global and local reactivity descriptors can be calculated using DFT. Global descriptors like chemical potential (μ), hardness (η), and electrophilicity index (ω) provide a general measure of a molecule's reactivity.

Local reactivity descriptors, such as Fukui functions, pinpoint the most reactive sites within a molecule. The Fukui function indicates the change in electron density at a specific point in the molecule when an electron is added or removed. This allows for a precise prediction of where an electrophile or a nucleophile will attack. For this compound, Fukui function analysis would likely confirm that the nitrogen atoms and certain carbon atoms in the pyrimidine ring are the most susceptible to electrophilic attack, while the regions around the halogens could be targeted by nucleophiles.

By combining the insights from FMO, MEP, and Fukui function analyses, the regioselectivity of various reactions involving this compound can be predicted. For instance, in an electrophilic substitution reaction, the electrophile would be expected to attack the position on the pyrimidine ring with the highest electron density and the largest Fukui function value for electrophilic attack.

Conversely, in nucleophilic substitution reactions, the nucleophile could potentially attack the carbon atoms bonded to the bromine or iodine atoms. The relative reactivity of these two sites can be theoretically assessed by comparing the LUMO coefficients on these carbon atoms and the calculated activation energies for the substitution at each position. Studies on similar pyrimidine systems have demonstrated the utility of computational methods in predicting such regioselective outcomes. researchgate.netnih.govnih.gov

Quantum Mechanical Studies of Reaction Mechanisms and Transition States

Quantum mechanical calculations, particularly using DFT, are instrumental in mapping out the entire energy landscape of a chemical reaction. This involves locating the transition state structures, which are the energy maxima along the reaction coordinate, and calculating their corresponding activation energies.

For reactions involving this compound, such as Suzuki or Sonogashira cross-coupling reactions, which are common for halogenated heterocycles, computational studies can elucidate the detailed step-by-step mechanism. This includes the oxidative addition, transmetalation, and reductive elimination steps. By calculating the energies of all intermediates and transition states, the rate-determining step of the reaction can be identified, providing valuable information for optimizing reaction conditions. While no specific studies on this exact molecule are available, the methodologies have been successfully applied to a vast range of organic reactions.

Conformational Analysis using Molecular Dynamics Simulations

While this compound is a relatively rigid molecule, some degree of conformational flexibility exists, particularly concerning the rotation of the amino group. Molecular Dynamics (MD) simulations can be employed to explore the conformational space of the molecule over time. nih.gov

MD simulations would reveal the preferred orientation of the amino group relative to the pyrimidine ring and the energetic barriers for its rotation. This information is crucial as the conformation of the amino group can influence the molecule's crystal packing and its interactions with biological targets. Although extensive conformational changes are not expected for this molecule, understanding its dynamic behavior is an important aspect of its theoretical characterization.

Computational Approaches for Predicting Spectroscopic Properties

Computational chemistry provides a powerful lens for investigating the spectroscopic properties of molecules like this compound, offering insights that complement and guide experimental work. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are prominent methods used to predict a variety of spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts, vibrational frequencies (Infrared and Raman), and electronic absorption spectra (UV-Vis). mdpi.com These theoretical calculations allow for a detailed understanding of the molecule's electronic structure and its influence on spectroscopic behavior.

The application of computational methods to predict spectroscopic properties of halogenated pyrimidines is a well-established field of study. For instance, theoretical calculations have been successfully employed to interpret the VUV photoabsorption spectra of bromopyrimidines and to analyze the vibrational spectra of 5-halocytosines. mdpi.comnih.gov These studies demonstrate the reliability of computational approaches in elucidating the electronic transitions and vibrational modes of complex heterocyclic systems.

For this compound, computational models would typically begin with the optimization of the molecule's ground-state geometry. Following this, various theoretical approaches can be employed to calculate its spectroscopic characteristics.

Predicting NMR Spectra: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. By calculating the magnetic shielding tensors of the nuclei in the optimized molecular structure, it is possible to estimate the chemical shifts that would be observed experimentally. These calculations can help in the assignment of complex spectra and provide a deeper understanding of the electronic environment around each atom.

Simulating Vibrational Spectra: Computational methods are also invaluable for predicting the infrared (IR) and Raman spectra of molecules. By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational frequencies and their corresponding intensities can be determined. These theoretical spectra can be compared with experimental data to aid in the assignment of vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations of the pyrimidine ring and its substituents.

Calculating Electronic Spectra: The electronic absorption spectrum (UV-Vis) of this compound can be predicted using TD-DFT calculations. This method provides information about the energies of electronic transitions from the ground state to various excited states, as well as the oscillator strengths for these transitions. mdpi.com This allows for the assignment of absorption bands to specific electronic transitions, such as π → π* and n → π* transitions, which are characteristic of heteroaromatic compounds.

The following tables illustrate the type of data that can be generated through such computational investigations. The values presented are hypothetical and serve to demonstrate the output of theoretical spectroscopic predictions for a molecule like this compound, based on findings for similar compounds.

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound.

| Atom | Predicted Chemical Shift (ppm) |

| H (on NH₂) | 7.50 |

| H (on C6) | 8.20 |

| C2 | 110.0 |

| C4 | 160.0 |

| C5 | 95.0 |

| C6 | 155.0 |

| Note: These are illustrative values and not based on actual experimental or calculated data for this specific molecule. |

Table 2: Hypothetical Predicted Vibrational Frequencies (in cm⁻¹) and Assignments for this compound.

| Predicted Frequency (cm⁻¹) | Vibrational Mode Assignment |

| 3450 | N-H stretch |

| 3100 | C-H stretch |

| 1640 | C=N stretch |

| 1580 | Pyrimidine ring stretch |

| 1250 | C-N stretch |

| 650 | C-Br stretch |

| 550 | C-I stretch |

| Note: These are illustrative values and not based on actual experimental or calculated data for this specific molecule. |

Table 3: Hypothetical Predicted Electronic Transitions (UV-Vis) for this compound.

| Transition | Predicted Wavelength (nm) | Oscillator Strength (f) |

| n → π | 320 | 0.01 |

| π → π | 280 | 0.45 |

| π → π* | 250 | 0.30 |

| Note: These are illustrative values and not based on actual experimental or calculated data for this specific molecule. |

These computational approaches, by providing detailed spectroscopic predictions, are instrumental in the characterization of novel compounds and in deepening the understanding of their chemical and physical properties.

Future Directions and Emerging Research Opportunities

Exploration of Sustainable and Green Synthetic Routes for 5-Bromo-2-iodopyrimidin-4-amine

The chemical industry is increasingly shifting towards sustainable and environmentally benign synthetic processes. nih.govrsc.org For a compound like this compound, this translates to the exploration of greener alternatives to traditional synthesis methods, which often rely on hazardous reagents and generate significant waste. nih.gov

Future research is focused on several key areas of green chemistry:

Enzymatic Synthesis: Biocatalysis offers a highly selective and efficient alternative to conventional chemical routes. acs.org The use of enzymes, such as nucleoside phosphorylases, in transglycosylation reactions for the production of dihalogenated nucleoside analogues showcases the potential of enzymatic methods. acs.org This approach is not only more environmentally friendly but also highly specific, reducing the need for extensive purification steps.

Mechanochemistry: Mechanical grinding and ball milling are solvent-free techniques that are gaining traction for their efficiency and reduced environmental impact. nih.gov A notable example is the iodination of pyrimidine (B1678525) derivatives using solid iodine and a nitrate (B79036) salt under solvent-free grinding conditions, which proceeds with short reaction times and high yields. nih.gov

Multicomponent Reactions (MCRs): MCRs are highly convergent and atom-economical processes where multiple starting materials react in a single step to form a complex product. nih.govnih.gov An iridium-catalyzed multicomponent synthesis of pyrimidines from alcohols and amidines exemplifies a sustainable approach that generates water and hydrogen as the only byproducts. nih.gov Such strategies could be adapted for the synthesis of functionalized pyrimidines like this compound.

Green Solvents and Catalysts: The use of water as a solvent and the development of recyclable catalysts are central to green chemistry. nih.gov Research into using thiamine (B1217682) hydrochloride (Vitamin B1) as a catalyst for pyrimidine synthesis in water highlights this trend. nih.gov

The following table summarizes some emerging green synthesis strategies applicable to pyrimidine derivatives:

| Green Strategy | Description | Advantages |

| Enzymatic Synthesis | Use of enzymes to catalyze reactions. | High selectivity, mild reaction conditions, reduced waste. acs.org |

| Mechanochemistry | Solvent-free reactions induced by mechanical force. | Reduced solvent use, high efficiency, short reaction times. nih.govnih.gov |

| Multicomponent Reactions | Three or more reactants combine in a single step. | High atom economy, reduced number of steps, increased efficiency. nih.gov |

| Green Catalysts | Use of non-toxic, recyclable catalysts. | Reduced environmental impact, cost-effective. nih.gov |

Development of Novel Catalytic Systems for Chemoselective Functionalization

The presence of two different halogen atoms (bromine and iodine) at the C5 and C2 positions of this compound offers a unique opportunity for selective, stepwise functionalization. The development of novel catalytic systems that can distinguish between these two positions is a major area of ongoing research.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and their application to dihalopyrimidines is a field of active investigation. newdrugapprovals.orgorganic-chemistry.org The differential reactivity of the C-I and C-Br bonds allows for sequential, site-selective reactions.

A significant breakthrough has been the use of organoindium reagents in palladium-catalyzed cross-coupling reactions with 5-bromo-2-chloropyrimidine. newdrugapprovals.org This method allows for the chemoselective substitution at either the C2 or C5 position by controlling the stoichiometry of the indium reagent. This approach could be extended to this compound, providing a powerful tool for the synthesis of complex, unsymmetrically substituted pyrimidines.

Future research in this area will likely focus on:

Developing new ligands for palladium catalysts to fine-tune their reactivity and selectivity.

Exploring other transition metal catalysts, such as nickel or copper, for novel cross-coupling reactions. durham.ac.ukyoutube.com

Expanding the scope of coupling partners to include a wider range of functional groups.

The table below illustrates the chemoselective nature of palladium-catalyzed cross-coupling reactions on a dihalopyrimidine scaffold:

| Catalyst System | Coupling Partner | Selectivity |

| Palladium with specific ligands | Organoboronic acids (Suzuki coupling) | Preferential reaction at the more reactive C-I bond. acs.orgCurrent time information in Bangalore, IN. |

| Palladium with specific ligands | Organoindium reagents | Controllable selectivity for either C-I or C-Br bond. newdrugapprovals.org |

| Palladium with specific ligands | Organostannanes (Stille coupling) | Can be tuned for selective coupling. |

| Palladium with specific ligands | Terminal alkynes (Sonogashira coupling) | Typically high selectivity for the C-I bond. |

Application of Flow Chemistry and Automated Synthesis for Scalable Production

Flow chemistry, where reactions are performed in a continuous stream rather than in a batch reactor, offers numerous advantages for the synthesis of fine chemicals and pharmaceuticals. rsc.orgmdpi.comgoogle.com These benefits include enhanced safety, better process control, and easier scalability. researchgate.net

While direct reports on the flow synthesis of this compound are not yet prevalent, the application of this technology to the synthesis of other nitrogen heterocycles, such as pyrazoles, demonstrates its potential. advancechemjournal.com The development of a continuous flow process for this important pyrimidine derivative would represent a significant advancement, enabling on-demand production and facilitating its use in large-scale applications.

Automated synthesis platforms, often coupled with flow chemistry, can accelerate the discovery of new derivatives by rapidly generating libraries of related compounds. researchgate.net This high-throughput approach is invaluable for structure-activity relationship (SAR) studies in drug discovery. nih.gov

Emerging research opportunities in this domain include:

The design of dedicated flow reactors for the synthesis and functionalization of this compound.

The integration of in-line purification and analysis techniques for real-time process monitoring and optimization.

The development of fully automated platforms for the synthesis of diverse pyrimidine libraries based on this scaffold.

Design and Synthesis of Advanced Materials Incorporating this compound Substructures

The unique electronic and structural properties of the pyrimidine ring make it an attractive component for the design of advanced functional materials. nih.govresearchgate.net The presence of halogen atoms and an amino group in this compound provides multiple points for modification and incorporation into larger molecular architectures.

Future research is exploring the use of pyrimidine derivatives in a variety of materials, including:

Energetic Materials: Nitrogen-rich compounds are often used in energetic materials. The incorporation of pyrimidine rings can lead to materials with high detonation performance and good thermal stability. nih.gov

Organic Electronics: Pyrimidine-based compounds with extended π-conjugation have potential applications in organic light-emitting diodes (OLEDs) and as organic semiconductors.

Biomaterials: Pyrimidine derivatives have been investigated for their potential as bone anabolic agents, promoting osteogenesis for the treatment of conditions like osteoporosis.

Polymers and Functional Materials: The reactive sites on the this compound ring allow for its use as a monomer in polymerization reactions, leading to the creation of novel polymers with tailored properties.

The following table highlights potential applications of advanced materials derived from pyrimidine substructures:

| Material Type | Potential Application | Key Properties |

| Energetic Materials | High-performance explosives | High nitrogen content, thermal stability nih.gov |

| Organic Semiconductors | Organic electronics (OLEDs, OFETs) | Extended π-conjugation, charge transport properties |

| Bone Anabolic Agents | Treatment of osteoporosis | Promotion of bone growth |

| Functional Polymers | Various advanced applications | Tunable properties based on monomer structure |

Integration into Retrosynthetic Strategies for Diverse Chemical Targets

Retrosynthetic analysis is a powerful problem-solving technique in organic synthesis where a target molecule is broken down into simpler, commercially available starting materials. mdpi.com The highly functionalized nature of this compound makes it an extremely valuable building block in such analyses.

The two distinct halogen atoms allow for a "deconstruction-reconstruction" approach, where the pyrimidine core is sequentially elaborated to build complex molecular architectures. nih.gov This strategy is particularly useful in the synthesis of pharmaceutical compounds and other complex organic molecules.

In a retrosynthetic sense, the presence of the bromo and iodo groups allows for two sequential and chemoselective cross-coupling reactions. For instance, a Suzuki coupling could be performed at the more reactive iodo position, followed by a Stille or Sonogashira coupling at the bromo position. The amino group can also be used as a handle for further functionalization.

Future research will likely see the increased use of this compound and similar dihalogenated pyrimidines as key intermediates in the total synthesis of natural products and the development of novel drug candidates. Current time information in Bangalore, IN. Its ability to serve as a scaffold for the introduction of multiple points of diversity makes it an ideal starting point for the creation of compound libraries for high-throughput screening.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 5-Bromo-2-iodopyrimidin-4-amine?

A typical approach involves sequential halogenation and functional group transformations. For example, a nitro group at the 4-position of a pyrimidine ring can be reduced to an amine using stannous chloride (SnCl₂) in hydrochloric acid, as demonstrated for 5-bromo-2-chloropyrimidin-4-amine . For iodination, direct electrophilic substitution or metal-catalyzed cross-coupling (e.g., Ullmann or Buchwald-Hartwig reactions) may be employed. Reaction conditions (temperature, solvent, catalyst) must be optimized to avoid side reactions due to the reactivity of iodine. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the product .

Q. How is X-ray crystallography utilized to resolve the molecular structure of halogenated pyrimidines like this compound?

Single-crystal X-ray diffraction (SC-XRD) provides precise bond lengths, angles, and intermolecular interactions. For example, in 5-bromo-2-chloropyrimidin-4-amine, the pyrimidine ring is planar (r.m.s. deviation: 0.087 Å), with halogen atoms (Br, Cl) and the amine group coplanar to the ring. Hydrogen-bonding networks (N–H⋯N) form inversion dimers and 2D frameworks, influencing crystal packing . Researchers should grow high-quality crystals in solvents like acetonitrile and refine structures using software like SHELXL .

Q. What safety protocols are essential when handling halogenated pyrimidine amines?

Halogenated pyrimidines require strict safety measures due to potential toxicity and reactivity. Key precautions include:

- Use of PPE (gloves, goggles, lab coats) and fume hoods to avoid inhalation or skin contact.

- Storage in airtight containers under inert gas (e.g., N₂) to prevent degradation.

- Immediate neutralization of spills with appropriate absorbents (e.g., sodium bicarbonate for acidic residues). Refer to safety data sheets (SDS) for halogenated analogs, such as 4,6-diphenylpyrimidin-2-amine, which recommend emergency protocols for ingestion, inhalation, or eye contact .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization of bromo-iodo pyrimidines?

Discrepancies in NMR or mass spectrometry (MS) data may arise from isotopic interference (e.g., bromine’s ⁷⁹Br/⁸¹Br split) or iodine’s spin-½ nucleus. Strategies include:

- High-resolution MS : Differentiate isotopic patterns (e.g., bromine’s doublet vs. iodine’s singlet).

- 2D NMR : Use HSQC/HMBC to assign coupling constants and confirm substitution patterns.

- Elemental analysis : Verify purity and rule out residual solvents or byproducts. For example, 5-bromo-2-pyrimidinamine (ChemSpider ID: 201527) shows distinct ¹H NMR shifts for NH₂ (δ ~6.5 ppm) and aromatic protons (δ ~8.5 ppm) .

Q. What experimental design considerations optimize coupling reactions involving this compound in heterocyclic chemistry?

The compound’s dual halogen sites (Br at C5, I at C2) enable selective functionalization. Key factors include:

- Catalyst selection : Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling at bromine; CuI for Ullmann coupling at iodine.

- Solvent and temperature : Polar aprotic solvents (DMF, DMSO) at 80–120°C enhance reactivity.

- Protecting groups : Temporary protection of the amine (e.g., Boc) prevents undesired side reactions. Monitor reaction progress via TLC or LC-MS, and isolate intermediates to avoid cross-reactivity .

Q. How do hydrogen-bonding networks and halogen interactions influence the crystallographic properties of this compound?

Halogen bonds (C–I⋯N) and N–H⋯N hydrogen bonds dictate crystal packing. For instance, in 5-bromo-2-chloropyrimidin-4-amine, N–H⋯N bonds form inversion dimers, while Br and Cl participate in weak van der Waals interactions. Computational modeling (e.g., DFT) can predict lattice energies, and SC-XRD data should be refined using programs like SHELXL to map non-covalent interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.